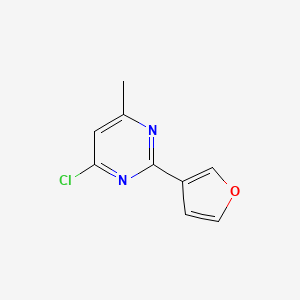

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(furan-3-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLCGDTGPIIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure incorporates a furan ring and a chloro substituent, which may contribute to its biological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine can be attributed to its interaction with specific biological targets. Research indicates that compounds within the pyrimidine class often exhibit inhibitory effects on various kinases, which are crucial for cellular signaling pathways.

- Inhibition of Kinases : Studies have shown that certain pyrimidine derivatives can inhibit kinases such as PfGSK3 and PfPK6, which are essential for the survival of malaria parasites. For instance, related compounds demonstrated IC50 values in the nanomolar range against these targets, indicating strong inhibitory potential .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities, with structure-activity relationship (SAR) studies suggesting that modifications to the pyrimidine core can enhance these effects .

Efficacy Against Pathogens

The efficacy of 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine against various pathogens has been documented through in vitro studies:

- Antimalarial Activity : Inhibitors targeting PfGSK3 and PfPK6 have shown promise in reducing the viability of Plasmodium falciparum, the causative agent of malaria. Compounds similar to 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine exhibited significant antiplasmodial activity with EC50 values indicating effective concentrations for parasite inhibition .

- Antibacterial and Antifungal Properties : Research has highlighted that certain pyrimidines exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains . Additionally, antifungal activity was noted against species such as Candida albicans and Fusarium oxysporum.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine derivatives:

Table 1: Summary of Biological Activities

| Compound | Target | IC50/EC50 Values | Activity Type |

|---|---|---|---|

| 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine | PfGSK3 | 172 nM | Antimalarial |

| Related Pyrimidines | PfPK6 | 97 nM | Antimalarial |

| Pyrimidine Derivative A | E. coli | 8.33 µM | Antibacterial |

| Pyrimidine Derivative B | C. albicans | 16.69 µM | Antifungal |

Case Study: Antimalarial Efficacy

In a study focusing on antimalarial agents, researchers synthesized a series of pyrimidines and assessed their activity against blood-stage P. falciparum. The study found that compounds with structural similarities to 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine inhibited parasite growth effectively, showcasing the potential for developing new antimalarial therapies .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine serves as a valuable building block in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, such as DNA polymerases and cyclooxygenases (COX) .

Table 1: Biological Activity of Pyrimidine Derivatives

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine | Antiviral | Viral polymerases | Ongoing Studies |

| 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine | Anticancer | COX enzymes | Ongoing Studies |

Case Study: Anticancer Effects

In a study evaluating various pyrimidine derivatives, one analog demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 5 µM. This suggests that modifications on the pyrimidine ring can enhance anticancer activity .

Agricultural Applications

Development of Agrochemicals

The compound is being investigated for its potential use in the development of agrochemicals, such as herbicides and fungicides. Its structural features may provide unique properties that enhance efficacy against specific pests or diseases .

Table 2: Herbicidal Activity

| Compound | Target Pest/Disease | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine | Broadleaf weeds | TBD | Ongoing Studies |

Materials Science

Organic Semiconductors

In materials science, 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine is explored for its potential use in synthesizing organic semiconductors. The unique electronic properties imparted by its furan and chloro substituents may lead to advancements in organic electronics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine with pyrimidine derivatives featuring substituent variations at positions 2, 4, and 5. Key differences in electronic properties, lipophilicity, and biological relevance are highlighted.

Substituent Variations at Position 2

4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

- Structure : Replaces furan-3-yl with a 3,5-dimethylpyrazole group.

- Properties : The pyrazole moiety introduces hydrogen-bonding capability and increased steric bulk compared to furan. This compound is used in kinase inhibitor research, where the pyrazole’s nitrogen atoms enhance interactions with ATP-binding pockets .

- Synthesis : Prepared via nucleophilic substitution of 4-chloro-6-methylpyrimidine precursors with 3,5-dimethylpyrazole .

- 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (CAS 944058-86-0) Structure: Substitutes furan-3-yl with a 6-chloropyridin-3-yl group. Such compounds are explored in pesticide development .

- 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1255779-28-2) Structure: Furan-2-ylmethyl group fused to a pyrrolopyrimidine core. This structural motif is common in anticancer agents .

Substituent Variations at Position 4

- 4-Hydroxy-2-isopropyl-6-methylpyrimidine (Metabolite G 27550) Structure: Replaces chlorine with a hydroxyl group and introduces an isopropyl substituent at position 2. Properties: The hydroxyl group increases hydrophilicity, making it a common metabolite in pesticide degradation (e.g., diazinon). Reduced electrophilicity limits its utility in synthetic applications .

- 4-Chloro-6-amino-2-(methyl-d3)-pyrimidine Structure: Deuterated methyl group at position 2 and an amino group at position 6. Properties: Deuterium substitution slows metabolic degradation, enhancing pharmacokinetic stability in isotopic tracer studies .

Substituent Variations at Position 6

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

- 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7) Structure: Methanesulfonylmethyl at position 6 and pyridin-3-yl at position 2.

Data Tables

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Preparation Methods

Chlorination of 4-Methyl-6-Hydroxy Pyrimidine Derivatives

The predominant approach involves chlorinating 4-methyl-6-hydroxy pyrimidines to yield the target compound. This process typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent, with organic bases such as triethylamine or diisopropyl ethylamine to facilitate the reaction.

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Starting material | 4-Methyl-6-hydroxy pyrimidine | 4-Methyl-6-hydroxy pyrimidine |

| Chlorinating agent | Phosphorus oxychloride | Phosphorus oxychloride |

| Organic base | Triethylamine | Diisopropyl ethylamine |

| Molar ratio | 1:5–10:0.5–1 | 1:5–10:0.5–1 |

| Temperature | 25–100°C | 25–100°C |

| Reaction time | 4 hours | 5 hours |

In Embodiment 1 , dispersing 100 g of 4-methyl-6-hydroxy pyrimidine in 275 mL POCl₃, cooled to 5°C, with dropwise addition of triethylamine, followed by reflux at 100°C for 4 hours, yielded the chlorinated product with a yield of approximately 85% and purity >98% after recrystallization from n-hexane.

Embodiment 2 employed 375 mL POCl₃ and diisopropyl ethylamine, with similar reaction parameters, achieving a yield of 90% and comparable purity.

- The chlorination proceeds via nucleophilic substitution at the 2-position of the pyrimidine ring.

- Maintaining controlled temperature and stoichiometry prevents over-chlorination or side reactions.

- Post-reaction workup involves quenching with water, organic solvent extraction, washing with saturated sodium bicarbonate, drying, and recrystallization.

Post-Chlorination Functionalization and Purification

Following chlorination, the crude mixture undergoes:

- Quenching with water to deactivate excess POCl₃.

- Extraction with ethyl acetate to isolate organic components.

- Washing with saturated sodium bicarbonate to neutralize residual acids.

- Washing with saturated sodium chloride solution to remove aqueous impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Recrystallization from n-hexane to obtain pure 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine .

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Yield | 85% | 90% |

| Purity | >98% | >98% |

Alternative Synthetic Routes

While the primary method involves direct chlorination, alternative routes include:

- Coupling of pre-formed pyrimidine cores with furan derivatives via cross-coupling reactions such as Suzuki or Buchwald–Hartwig, especially when functional group modifications are required for specific derivatives.

- Use of different chlorinating agents like thionyl chloride or phosphorus trichloride, though POCl₃ remains the preferred reagent due to cleaner reaction profiles.

Data Tables Summarizing Key Parameters

| Method | Starting Material | Chlorinating Agent | Temperature Range | Reaction Time | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Direct chlorination | 4-Methyl-6-hydroxy pyrimidine | Phosphorus oxychloride | 25–100°C | 4–5 hours | 85–90 | >98% | Recrystallization from n-hexane |

| Alternative coupling | Pyrimidine core + furan derivative | Palladium-catalyzed cross-coupling | 80–120°C | Variable | Variable | Variable | Used for specific derivatives |

Research Findings and Optimization Insights

- Reaction Optimization: Lower temperatures (~25–50°C) favor selectivity, reducing side reactions.

- Reagent Ratios: Excess POCl₃ (up to 10 equivalents) ensures complete chlorination.

- Workup Conditions: Quenching with water and thorough washing are critical for purity.

- Yield Enhancement: Recrystallization from n-hexane consistently improves purity, with yields exceeding 85%.

Summary and Recommendations

The most reliable and scalable preparation method for 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine involves chlorination of 4-methyl-6-hydroxy pyrimidine derivatives using phosphorus oxychloride in the presence of organic bases like triethylamine or diisopropyl ethylamine. The process is optimized at temperatures between 25–100°C, with reaction times of approximately 4–5 hours, followed by aqueous workup and recrystallization.

Further modifications, such as introducing substituents at the 4-position via cross-coupling reactions, expand the compound's derivatives for medicinal chemistry applications. The outlined methods are supported by recent patent data and research findings, ensuring a robust and efficient synthesis pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.